molecular formula C14H13FO2 B6373684 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol CAS No. 1261893-72-4

3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6373684
CAS No.: 1261893-72-4
M. Wt: 232.25 g/mol
InChI Key: LYBIZCNNPKSYMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzene and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenol: Similar in structure but lacks the methoxy group.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom.

    3-Fluoro-4-methoxybenzeneboronic acid: Contains a boronic acid group instead of a hydroxyl group.

Uniqueness

3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(3-6-14(9)17-2)12-5-4-11(16)8-13(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBIZCNNPKSYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684268
Record name 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-72-4
Record name 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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